

# Sligrl-NH2: A Technical Guide to a Key PAR2 Activating Peptide

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## Compound of Interest

Compound Name: *Sligrl-NH2*

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## Introduction

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) distinguished by its unique activation mechanism.[1] Unlike typical GPCRs that are activated by ligand binding, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[1][2] This cleavage unmasks a new N-terminal sequence, SLIGKV- in humans and SLIGRL- in rodents, which acts as a "tethered ligand" that binds to and activates the receptor intramolecularly, initiating downstream signaling.[1][3]

To study the function of PAR2 without the confounding effects of proteases, which can have multiple substrates, synthetic peptides that mimic the tethered ligand sequence have been developed.[4] **Sligrl-NH2** (Ser-Leu-Ile-Gly-Arg-Leu-NH2) is the synthetic peptide corresponding to the rodent PAR2 tethered ligand.[3][5] It serves as a selective and potent agonist, making it an invaluable tool for elucidating the physiological and pathological roles of PAR2 in various systems.[6] This guide provides an in-depth overview of **Sligrl-NH2**, its mechanism of action, signaling pathways, quantitative data, and detailed experimental protocols for its characterization.

## Mechanism of Action

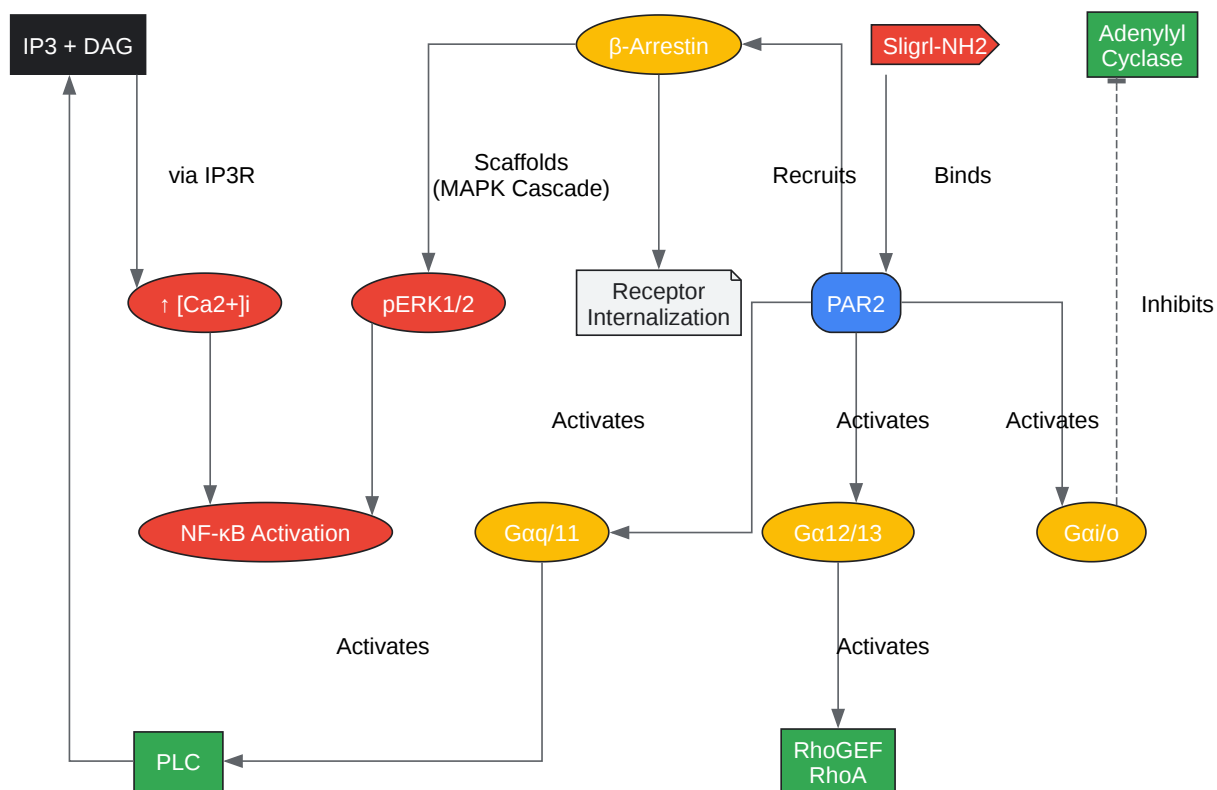
**Sligr1-NH2** acts as a direct agonist of PAR2, bypassing the need for proteolytic cleavage.[7] It binds to an orthosteric site on the receptor, likely within the second extracellular loop, mimicking the action of the endogenous tethered ligand.[5] This binding event induces a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent signaling cascades.[1] **Sligr1-NH2** is specific for PAR2, showing little to no activation of other protease-activated receptors like PAR1 and PAR4.[6] While **Sligr1-NH2** is derived from the rodent sequence, it is also effective at activating human PAR2, though the human-derived peptide SLIGKV-NH2 and other modified peptides can exhibit different potencies.[3][8]

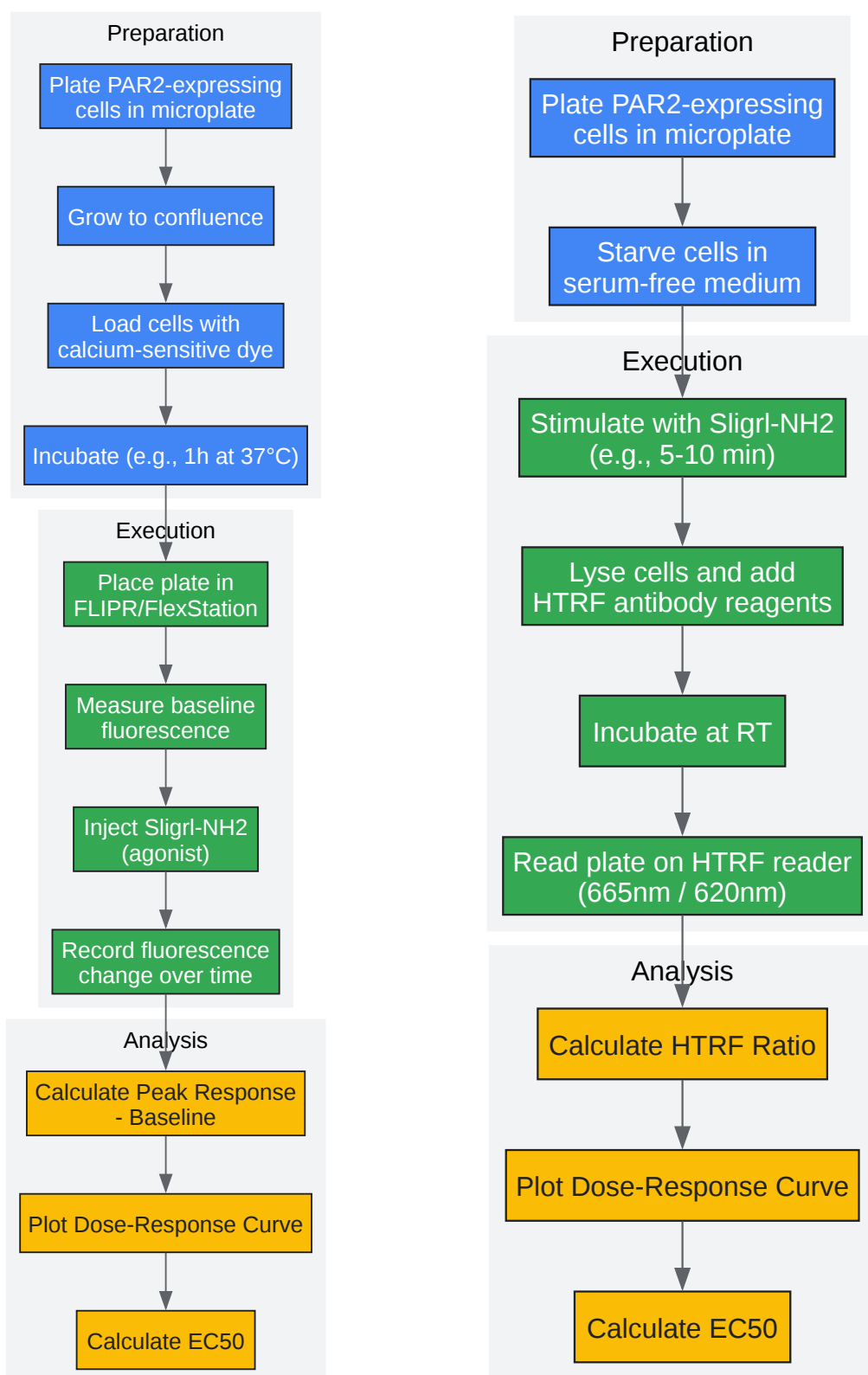
## Signaling Pathways Activated by Sligr1-NH2

Activation of PAR2 by **Sligr1-NH2** is known to engage multiple, complex intracellular signaling pathways, which can be cell-type and context-dependent. The primary pathways include coupling to various G proteins and the involvement of  $\beta$ -arrestins.[1][2]

- **G $\alpha$ q/11 Pathway:** This is a canonical signaling pathway for PAR2. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca<sup>2+</sup>) from intracellular stores, a commonly measured endpoint of PAR2 activation.[1]
- **G $\alpha$ 12/13 Pathway:** PAR2 can also couple to G $\alpha$ 12/13, leading to the activation of RhoGEFs and the small GTPase RhoA, which influences cytoskeletal dynamics and cell migration.
- **G $\alpha$ i/o Pathway:** In some cellular contexts, PAR2 activation can lead to the inhibition of adenylyl cyclase, mediated by G $\alpha$ i/o proteins.[2]
- **$\beta$ -Arrestin Pathway and ERK1/2 Activation:** Following activation, PAR2 can be phosphorylated, leading to the recruitment of  $\beta$ -arrestins.[9] This interaction not only mediates receptor desensitization and internalization but also serves as a scaffold for G protein-independent signaling, most notably the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[4][9]

The ability of different agonists to differentially engage these pathways, a phenomenon known as "biased agonism," is an active area of research for PAR2.[2]





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